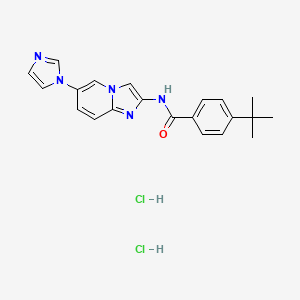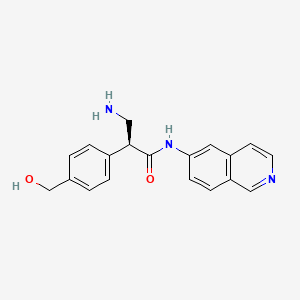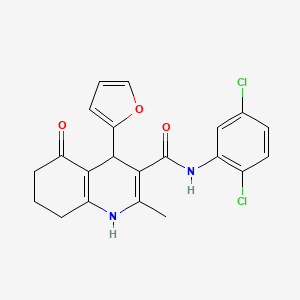
TC Ask 10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“TC Ask 10” is a potent, selective, and orally active apoptosis signal-regulating kinase 1 (ASK1) inhibitor . It has an IC50 of 14 nM . The inhibitory activities of this compound towards other representative panel of kinases are less than 50%, except for ASK2 (IC50 of 0.51 μM) .
Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 432.35 . It is soluble to 100 mM in water and to 100 mM in DMSO .
Scientific Research Applications
Transcutaneous Communication Systems
A study by Okamoto et al. (2012) discusses a transcutaneous communication system (TCS) that uses the human body as a conductive medium, specifically mentioning amplitude shift keying (ASK) modulators with carrier frequencies including 10 MHz. This technology is crucial for monitoring and controlling artificial hearts and other artificial organs in the body (Okamoto et al., 2012).
Scientific Approach in Education
A research by Haryanto et al. (2020) focuses on the identification of scientific approaches in mathematics learning processes, which might be relevant to understanding the application of scientific methods in educational settings (Haryanto et al., 2020).
Impact of Physics Representations in Modeling
The study by Bao et al. (2012) investigates the impact of physics representations in the NOAA Experimental Hurricane Weather Research and Forecasting Model (HWRFX), specifically examining the sensitivity of idealized tropical cyclone (TC) intensification to various parameterization schemes (Bao et al., 2012).
IEEE Technical Committee 10
The IEEE Technical Committee 10 (TC-10) focuses on the advancement of technologies and instruments used in waveform generation, measurement, and analysis. This committee's work includes developing standards for signal generators and waveform recorders, which are integral to various scientific and industrial applications (Vito et al., 2021).
Mechanism of Action
Target of Action
TC ASK 10 is a potent inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1) . ASK1 is a member of the MAP kinase family and plays a critical role in cellular stress responses . This compound displays selectivity for ASK1 over other kinases, including ASK2, MEKK1, TAK1, IKK β, ERK1, JNK1, p38 α, GSK-3 β, PKC θ, and B-raf .
Mode of Action
This compound interacts with ASK1 and inhibits its activity, with an IC50 value of 14 nM . This inhibition blocks the downstream phosphorylation of JNK1/p38, which are key mediators of the cellular stress response .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ASK1-P38/JNK pathway . ASK1 is an upstream regulator of P38 and JNK, and its inhibition by this compound prevents the activation of these kinases . This leads to a reduction in damaging inflammatory responses, reactive oxygen species-induced cell death, and fibrosis in multiple tissues .
Pharmacokinetics
This compound is orally bioavailable . .
Result of Action
The inhibition of ASK1 by this compound results in the blocking of downstream JNK1/p38 phosphorylation in cells . This can prevent damaging cellular responses associated with prolonged P38 or JNK activation, such as inflammatory responses, reactive oxygen species-induced cell death, and fibrosis .
Safety and Hazards
When handling “TC Ask 10”, it’s important to ensure adequate ventilation and have accessible safety shower and eye wash station . Personal protective equipment such as safety goggles with side-shields, protective gloves, and impervious clothing should be worn . If respiratory protection is needed, a suitable respirator should be used .
properties
IUPAC Name |
4-tert-butyl-N-(6-imidazol-1-ylimidazo[1,2-a]pyridin-2-yl)benzamide;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O.2ClH/c1-21(2,3)16-6-4-15(5-7-16)20(27)24-18-13-26-12-17(8-9-19(26)23-18)25-11-10-22-14-25;;/h4-14H,1-3H3,(H,24,27);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKLFEDUYFZNBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CN3C=C(C=CC3=N2)N4C=CN=C4.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(E)-4-(5-(2-(3-methylbenzylidene)hydrazinyl)-2-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B605551.png)
![(3R)-3-{[6-(4-methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B605554.png)
![N-[(2R,3S,4S,4aS,8aS)-4-(3,5-dihydroxybenzoyl)-3,4a,8,8-tetramethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]pyridine-3-carboxamide](/img/structure/B605556.png)


![7-Chloro-3-(p-tolyl)-2H-benzo[b][1,4]oxazine](/img/structure/B605561.png)
![(2S,4R)-N-((S)-3-(4-((4-(((1r,3r)-3-(3-Chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl)carbamoyl)phenyl)ethynyl)-[1,4'-bipiperidin]-1'-yl)-1-(4-(4-methylthiazol-5-yl)phenyl)-3-oxopropyl)-1-((S)-2-(1-fluorocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B605567.png)
